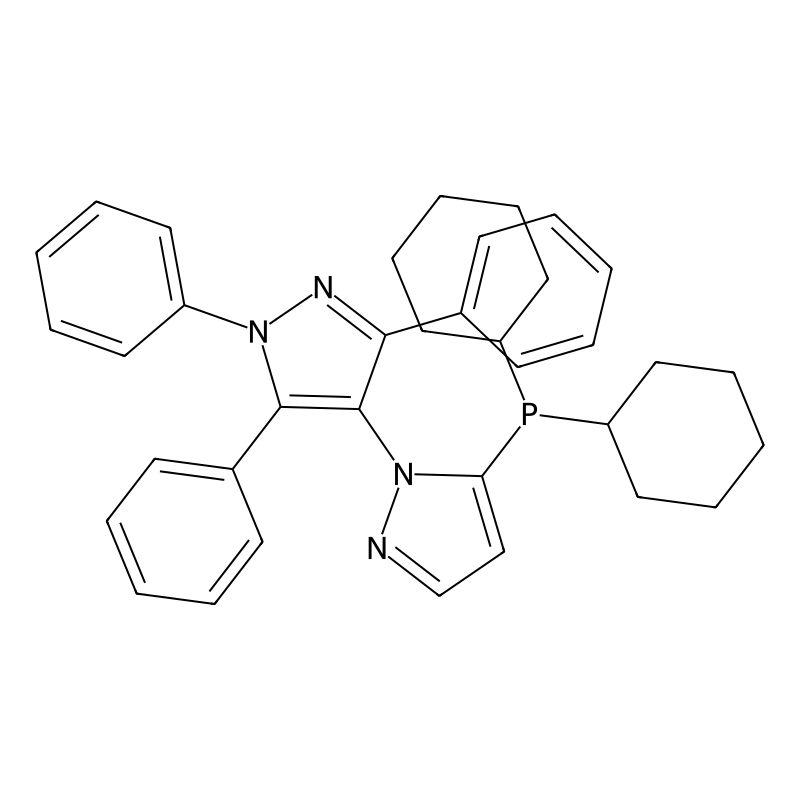5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand in Organometallic Chemistry
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole (often abbreviated as Cy-BippyPhos) is a molecule employed in scientific research as a ligand in organometallic chemistry [, , ]. Ligands are Lewis bases that donate electron pairs to a central metal atom in a coordination complex. By binding to the metal center, Cy-BippyPhos influences the reactivity and properties of the complex [].
Catalysis
Due to its ability to form stable complexes with various transition metals, 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole finds application in catalysis [, ]. Catalysis is the process where a substance accelerates the rate of a chemical reaction without being consumed itself. Cy-BippyPhos-based catalysts are explored for various organic transformations, potentially leading to the development of more efficient and selective synthetic methods [].
Specific Areas of Research
Current research explores Cy-BippyPhos in catalysis for reactions such as hydrogenation (addition of hydrogen), hydroamination (addition of a hydrogen and an amine group), and cross-coupling reactions (formation of carbon-carbon bonds) []. The unique structure of Cy-BippyPhos, containing both a phosphine group (electron donor) and a bulky biaryl backbone (steric hindrance), allows for fine-tuning of the catalyst's activity and selectivity [].
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole is a specialized compound classified within the pyrazole family. It features a complex structure that includes a bi-pyrazole framework, which is characterized by two pyrazole rings connected through a carbon-carbon bond. The presence of a dicyclohexylphosphino group enhances its reactivity and potential applications in various chemical processes. The molecular formula for this compound is C₃₆H₃₉N₄P, with a molecular weight of approximately 558.70 g/mol .
- Cross-coupling reactions: Enhancing the formation of carbon-carbon bonds.
- Hydroformylation: Contributing to the addition of formyl groups to alkenes.
- Cationic polymerizations: Acting as an initiator or catalyst in polymer synthesis.
The unique structure allows for selective reactivity under mild conditions, making it suitable for diverse synthetic applications .
The synthesis of 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole typically involves several steps:
- Formation of the pyrazole framework: This can be achieved through condensation reactions involving hydrazines and appropriate aldehydes or ketones.
- Introduction of the phosphine group: Dicyclohexylphosphine can be added to the synthesized pyrazole under specific conditions to yield the final product.
This compound has several notable applications:
- Catalysis: Used as a ligand in various catalytic processes, particularly in cross-coupling and polymerization reactions.
- Material Science: Its unique structure lends itself to applications in developing novel materials with tailored properties.
- Pharmaceutical Chemistry: Potential use in drug development due to its biological activity.
The versatility of this compound makes it valuable across multiple scientific disciplines .
Interaction studies involving 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole often focus on its behavior as a ligand in metal complexes. Such studies reveal:
- Stability and reactivity: The compound's interactions with various transition metals can significantly influence reaction pathways and product distributions.
- Selectivity: Its steric and electronic properties allow for selective binding to specific metal centers, enhancing catalytic efficiency.
Further investigations into these interactions can provide insights into optimizing its use in catalytic applications .
Several compounds share structural similarities with 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(Diphenylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole | Contains diphenyl instead of dicyclohexyl groups | Less sterically hindered, potentially different reactivity |
| 5-(Di(1-adamantyl)phosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole | Features adamantane groups | Unique steric properties due to bulky adamantane |
| 3,5-Diarylpyrazoles | Simpler pyrazole structures without phosphine groups | Lacks the phosphine functionality |
The presence of the dicyclohexylphosphino group not only enhances its reactivity but also provides unique steric hindrance compared to other similar compounds, making it particularly suited for specific catalytic applications .








